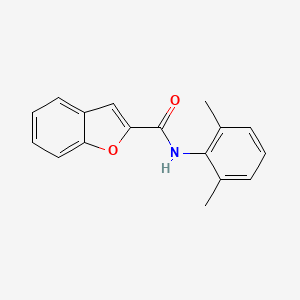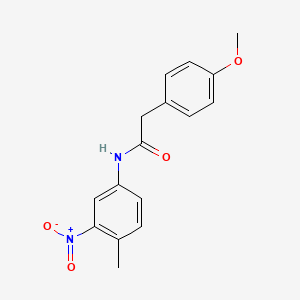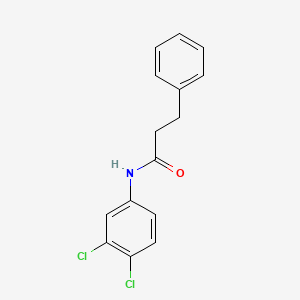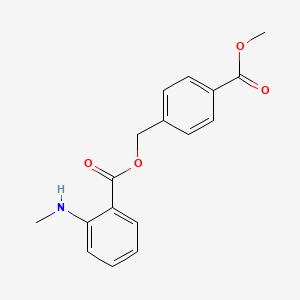
N-(2,6-dimethylphenyl)-1-benzofuran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,6-dimethylphenyl)-1-benzofuran-2-carboxamide, commonly known as DMBA, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential use in various applications. DMBA is a benzofuran derivative that has been synthesized through various methods, and its mechanism of action has been studied extensively to understand its biochemical and physiological effects.
作用機序
DMBA is known to interact with DNA, leading to the formation of DNA adducts. These adducts can cause mutations in the DNA, leading to the development of cancer. DMBA is also known to induce the production of reactive oxygen species, which can cause oxidative damage to cells. DMBA has been shown to activate various signaling pathways, leading to changes in gene expression and cellular processes.
Biochemical and Physiological Effects:
DMBA has been shown to have various biochemical and physiological effects. It has been shown to induce the formation of tumors in various animal models. DMBA has also been shown to induce oxidative stress and inflammation in cells. DMBA has been shown to affect various signaling pathways, leading to changes in gene expression and cellular processes.
実験室実験の利点と制限
DMBA has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified. DMBA has been extensively studied, and its mechanism of action is well understood. However, DMBA also has some limitations. It is a potent carcinogen and can be hazardous to handle. DMBA can also be expensive to synthesize, limiting its use in some experiments.
将来の方向性
There are several future directions for research on DMBA. One direction is to study the effects of DMBA on different types of cells and tissues. Another direction is to study the effects of DMBA on different signaling pathways and cellular processes. DMBA can also be used as a tool to study the metabolism of carcinogens and the formation of DNA adducts. Further research can also be done to develop safer and more effective compounds that can be used in scientific research.
Conclusion:
In conclusion, DMBA is a synthetic compound that has gained significant attention in the field of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. DMBA has been extensively studied, and its potential use in various applications makes it an important compound for future research.
合成法
DMBA can be synthesized through various methods, including the reaction of 2,6-dimethylphenol with phthalic anhydride and zinc chloride, followed by the reaction of the obtained intermediate with ammonia. Another method involves the reaction of 2,6-dimethylphenol with maleic anhydride and zinc chloride, followed by the reaction of the intermediate with ammonia. DMBA can also be synthesized through the reaction of 2,6-dimethylphenylhydrazine with 1-benzofuran-2-carboxylic acid.
科学的研究の応用
DMBA has been extensively studied for its potential use in scientific research. It has been used as a fluorescent probe to study the binding of proteins and DNA. DMBA has also been used as a model compound to study the metabolism of carcinogens and the formation of DNA adducts. DMBA has been used in various studies to understand its mechanism of action and its effects on cellular processes.
特性
IUPAC Name |
N-(2,6-dimethylphenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-11-6-5-7-12(2)16(11)18-17(19)15-10-13-8-3-4-9-14(13)20-15/h3-10H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAADOVAEOWMCMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(methoxyacetyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B5865061.png)



![methyl 4-methyl-2-{[3-(trifluoromethyl)benzoyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B5865088.png)
![methyl 3-[4-(4-chlorophenyl)-1-oxo-2(1H)-phthalazinyl]propanoate](/img/structure/B5865095.png)
![N-(2-ethylphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5865109.png)

![4-{[(1-benzyl-1H-indol-3-yl)methyl]amino}-4-oxobutanoic acid](/img/structure/B5865123.png)
![N-[4-(acetylamino)phenyl]-2-cyclohexylacetamide](/img/structure/B5865127.png)


